physicochemical properties of 2-Bromo-4-fluorocinnamic acid
physicochemical properties of 2-Bromo-4-fluorocinnamic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorocinnamic Acid
Foreword
In the landscape of modern drug discovery and materials science, the precise characterization of molecular building blocks is not merely a preliminary step but a foundational pillar for successful research and development. Substituted cinnamic acids are a class of compounds that command significant attention due to their versatile reactivity and prevalence in biologically active molecules. This guide is dedicated to a comprehensive examination of 2-Bromo-4-fluorocinnamic acid, a halogenated derivative with significant potential as a synthetic intermediate.
As a Senior Application Scientist, my objective extends beyond the simple tabulation of data. This document is designed to provide a deep, mechanistic understanding of why we measure these properties and how the choice of experimental protocol ensures the integrity and reliability of the data. We will explore not just the "what," but the "how" and "why," offering a field-proven perspective for researchers, scientists, and drug development professionals who rely on such foundational knowledge to drive their innovations forward.
Molecular Identity and Structural Framework
The identity and purity of a compound are the bedrock upon which all subsequent experimental data are built. For 2-Bromo-4-fluorocinnamic acid, its unique arrangement of a carboxylic acid, an alkene, and a di-substituted phenyl ring dictates its chemical behavior and potential applications.
Table 1: Chemical Identifiers and Core Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(2-bromo-4-fluorophenyl)-2-propenoic acid | |
| CAS Number | 289038-17-1 | [1] |
| Molecular Formula | C₉H₆BrFO₂ | [1] |
| Molecular Weight | 245.05 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)C=CC(=O)O | N/A |
| InChI Key | KCEJGSKYYLDTNE-DUXPYHPUSA-N |
Structural Verification by Spectroscopic Methods
Before any physicochemical properties are measured, the chemical structure must be unequivocally confirmed. A multi-spectroscopic approach provides a self-validating system, where data from each technique corroborates the others, ensuring the identity and purity of the material.
NMR is the gold standard for structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
Expert Insight: The choice of a deuterated solvent is critical. For a carboxylic acid like this, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice over Chloroform-d (CDCl₃). The acidic proton of the carboxyl group is readily exchanged with deuterium in the presence of trace D₂O in CDCl₃, often leading to its signal broadening or disappearing entirely. In DMSO-d₆, this exchange is much slower, allowing for the clear observation of the carboxylic acid proton, typically as a broad singlet at a very downfield chemical shift (>12 ppm).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-4-fluorocinnamic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
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Instrumental Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. The instrument must be properly tuned and shimmed on the sample to achieve a symmetrical peak shape for the solvent residual peak.
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¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 2 seconds to allow for full proton relaxation, and a pulse angle of 30-45 degrees.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer experimental time are required.
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.
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Expected ¹H NMR Spectral Features: The spectrum will be complex. We anticipate observing two vinylic protons (C=CH-CH=C) as doublets between 6.5 and 8.0 ppm. The large coupling constant (J > 15 Hz) between them would confirm the trans (E) stereochemistry of the double bond. The three aromatic protons will appear as complex multiplets further downfield, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The carboxylic acid proton will be a broad singlet, typically above 12 ppm.
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Expected ¹³C NMR Spectral Features: Nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 167 ppm).[2] The carbons of the phenyl ring will show splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Application: Place a small amount of the solid 2-Bromo-4-fluorocinnamic acid powder onto the crystal.
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Data Acquisition: Use the instrument's anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
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Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the molecule's functional groups.
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Expected IR Absorption Bands:
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O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.
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C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹, indicative of the conjugated carboxylic acid carbonyl.
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C=C Stretch: Peaks in the ~1620-1640 cm⁻¹ region for the alkene and aromatic C=C bonds.
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C-F Stretch: A strong, characteristic absorption in the ~1200-1250 cm⁻¹ region.
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C-Br Stretch: A weaker absorption in the fingerprint region, typically ~500-600 cm⁻¹.
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Core Physicochemical Properties and Their Implications
The physicochemical properties of a drug candidate or intermediate directly influence its behavior in both synthetic and biological environments. They are critical predictors of solubility, membrane permeability, and formulation characteristics.
Table 2: Summary of Key Physicochemical Properties
| Property | Value | Significance in Drug Development |
| Melting Point | Not experimentally determined for this isomer. (Isomer 4-Bromo-2-fluorocinnamic acid: 213-223 °C)[3][4][5] | Indicator of purity, crystal lattice energy, and stability. |
| Aqueous Solubility | Predicted to be low. | Affects dissolution rate and bioavailability.[6] |
| Acidity (pKa) | Estimated ~4.2-4.5 (based on similar structures)[7][8] | Determines the ionization state at physiological pH, impacting solubility and cell permeability.[6] |
Melting Point: A Measure of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. A broad melting range is a strong indicator of impurities.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is completely dry. Finely crush the crystalline solid into a powder.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
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Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.
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Heating and Observation: Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
Solubility: The Gateway to Bioavailability
Solubility, particularly aqueous solubility, is a critical property. A compound must have sufficient solubility to dissolve in physiological fluids to be absorbed and exert a biological effect.
Expert Insight: A tiered approach to solubility testing is most efficient. Start with a qualitative assessment in key solvents to understand the general profile before moving to more resource-intensive quantitative methods like shake-flask or potentiometric titration.
Experimental Protocol: Qualitative Solubility Assessment
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Solvent Selection: Prepare vials containing 1 mL of various solvents relevant to drug development, such as water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, and DMSO.
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Sample Addition: Add approximately 1 mg of 2-Bromo-4-fluorocinnamic acid to each vial.
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Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-4 hours) using a vortexer or shaker.
-
Visual Inspection: Visually inspect each vial for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble." For insoluble results, the density relative to the solvent can be noted (does it sink or float?).[9]
Acidity Constant (pKa): Dictating Ionization State
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like 2-Bromo-4-fluorocinnamic acid, the pKa of the carboxyl group is paramount. At a pH below its pKa, the neutral, more lipophilic form will dominate, whereas at a pH above its pKa, the ionized, more water-soluble carboxylate form will prevail. This balance is fundamental to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
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Solution Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M). A co-solvent like methanol may be required if aqueous solubility is too low, and the results can be extrapolated back to 100% aqueous conditions.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for gentle agitation.
-
Titration: Using a calibrated micro-burette, add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M KOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point.
Integrated Characterization Workflow
The process of characterizing a chemical entity is a logical, multi-step workflow. It begins with synthesis and purification, followed by definitive structural confirmation, and culminates in the determination of its key physicochemical properties. This ensures that all subsequent biological or chemical studies are performed on a well-defined and pure substance.
Caption: A logical workflow for the synthesis and characterization of a chemical intermediate.
Conclusion
A thorough understanding of the is indispensable for its effective use as a synthetic intermediate. The properties of melting point, solubility, and pKa, when determined by robust and validated protocols, provide the essential data needed to guide reaction optimization, purification strategies, and, in a broader context, the design of new chemical entities with desirable drug-like properties. This guide has outlined not only the key properties but also the rigorous experimental frameworks required to measure them, providing a solid foundation for any researcher working with this versatile compound.
References
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Grishina, G. V., et al. (2022). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Retrieved from [Link]
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Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Leyan Reagent. (n.d.). 4-Bromo-2-fluorocinnamic acid. CAS 149947-19-3. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information - Photochemical & Photobiological Sciences. Retrieved from [Link]
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Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Comprehensive Medicinal Chemistry III. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Supplementary Information - Green Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]
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